Cas no 36150-02-4 (Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)-)

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)- structure
36150-02-4 structure
商品名:Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)-
CAS番号:36150-02-4
MF:C20H34O5
メガワット:354.48096
MDL:MFCD00216065
CID:304541
PubChem ID:6330399

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)- 化学的及び物理的性質

名前と識別子

    • Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)-
    • 5-trans Prostaglandin F2β
    • AC1L97VH
    • CBiol_001987
    • CTK1C2094
    • KBio2_000213
    • KBio2_002781
    • KBio2_005349
    • KBio3_000425
    • KBio3_000426
    • KBioGR_000213
    • KBioSS_000213
    • Prostaglandin F(2a)
    • HMS3648B06
    • 36150-02-4
    • DTXSID701347755
    • SR-01000946474-1
    • Prosta-5,13-dien-1-oicacid,9,11,15-trihydroxy-,(5e,9b,11a,13e,15s)-
    • PD021086
    • 5,6-trans PGF2beta
    • SR-01000946474
    • 9beta,11alpha,15S-Trihydroxy-prosta-5E,13E-dien-1-oic acid
    • (5E,9beta,11alpha,13E,15S)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid
    • (E)-7-((1R,2R,3R,5R)-3,5-dihydroxy-2-((S,E)-3-hydroxyoct-1-enyl)cyclopentyl)hept-5-enoic acid
    • 5-Trans Prostaglandin F2beta
    • 5-trans Prostaglandin F2 beta
    • (E)-7-[(1R,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
    • A
    • 5-TRANS PROSTAGLANDIN F2
    • 5-TRANSPROSTAGLANDINF2BETA
    • CS-0064472
    • HY-114850
    • MDL: MFCD00216065
    • インチ: InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18+,19+/m0/s1
    • InChIKey: PXGPLTODNUVGFL-PTTZIUQESA-N
    • ほほえんだ: CCCCC[C@@H](/C=C/[C@@H]1[C@@H](C/C=C/CCCC(=O)O)[C@@H](C[C@H]1O)O)O

計算された属性

  • せいみつぶんしりょう: 354.24072
  • どういたいしつりょう: 354.24062418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 4
  • 水素結合受容体数: 5
  • 重原子数: 25
  • 回転可能化学結合数: 12
  • 複雑さ: 432
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 5
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 2
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 98Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • PSA: 97.99

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHENG KE LU SI SHENG WU JI SHU
sc-205144-1 mg
5-trans Prostaglandin F2β,
36150-02-4
1mg
¥632.00 2023-07-11
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65410-10mg
5-trans Prostaglandin F2β
36150-02-4 98%
10mg
¥8386.00 2023-09-08
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65410-5mg
5-trans Prostaglandin F2β
36150-02-4 98%
5mg
¥4898.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-205144-1mg
5-trans Prostaglandin F2β,
36150-02-4
1mg
¥632.00 2023-09-05
A2B Chem LLC
AF60770-1mg
5-TRANS PROSTAGLANDIN F2BETA
36150-02-4 ≥98%
1mg
$314.00 2024-04-20
Cooke Chemical
LN3375849-10mg
5-transProstaglandinF2β
36150-02-4 ≥98%
10mg
RMB 7528.00 2025-02-21
Cooke Chemical
LN3375849-1mg
5-transProstaglandinF2β
36150-02-4 ≥98%
1mg
RMB 1048.00 2025-02-21
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci65410-1mg
5-trans Prostaglandin F2β
36150-02-4 98%
1mg
¥1128.00 2023-09-08
SHENG KE LU SI SHENG WU JI SHU
sc-205144A-5 mg
5-trans Prostaglandin F2β,
36150-02-4
5mg
¥2,850.00 2023-07-11
Cooke Chemical
LN3375849-5mg
5-transProstaglandinF2β
36150-02-4 ≥98%
5mg
RMB 4236.00 2025-02-21

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)- 関連文献

Prosta-5,13-dien-1-oicacid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)-に関する追加情報

Research Brief on Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)- (CAS: 36150-02-4)

The compound Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)-, with CAS number 36150-02-4, is a prostaglandin derivative that has garnered significant attention in recent biomedical research. Prostaglandins are lipid compounds with diverse physiological effects, including inflammation modulation, vascular tone regulation, and platelet aggregation. This specific compound, due to its unique structural features, has been investigated for its potential therapeutic applications in various medical conditions.

Recent studies have focused on the synthesis and biological evaluation of this prostaglandin derivative. Advanced synthetic methodologies have been developed to produce high-purity compounds, enabling more precise pharmacological studies. Researchers have employed techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) to characterize the compound and ensure its structural integrity.

In pharmacological investigations, this prostaglandin derivative has demonstrated promising activity in modulating inflammatory pathways. In vitro studies using human cell lines have shown significant inhibition of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases. The compound's stereochemistry appears to play a crucial role in its biological activity, with the (15S) configuration being particularly important for receptor binding.

Metabolic stability studies have revealed interesting findings about this compound. While it shows moderate stability in plasma, researchers have identified specific metabolic pathways that could be targeted to improve its pharmacokinetic profile. These insights are valuable for future drug development efforts aimed at creating more stable analogs with enhanced therapeutic potential.

Current research is exploring the compound's potential in ocular therapeutics. Preliminary animal studies suggest that it may have beneficial effects in managing ocular hypertension, possibly through modulation of aqueous humor dynamics. This application is particularly promising given the need for new treatments in glaucoma management.

The safety profile of this prostaglandin derivative is also under investigation. Initial toxicological assessments indicate a favorable safety margin at therapeutic doses, though comprehensive studies are still needed to fully evaluate potential side effects and contraindications. Researchers are particularly interested in its possible cardiovascular effects, given the known actions of prostaglandins on vascular smooth muscle.

Future research directions include structure-activity relationship studies to optimize the compound's pharmacological properties, as well as formulation development to improve its delivery and bioavailability. The growing understanding of prostaglandin receptors and signaling pathways continues to provide new opportunities for targeted therapeutic applications of this compound and its analogs.

In conclusion, Prosta-5,13-dien-1-oic acid, 9,11,15-trihydroxy-, (5E,9b,11a,13E,15S)- represents a promising candidate for further pharmaceutical development. Its unique structural features and demonstrated biological activities make it a valuable subject for ongoing research in inflammation modulation, ocular therapeutics, and potentially other medical applications. Continued investigation into its mechanisms of action and therapeutic potential is warranted.

おすすめ記事

推奨される供給者
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Taian Jiayue Biochemical Co., Ltd
Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.